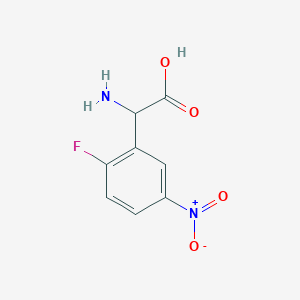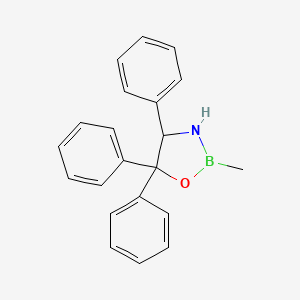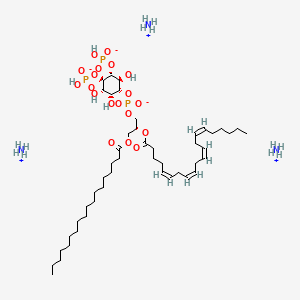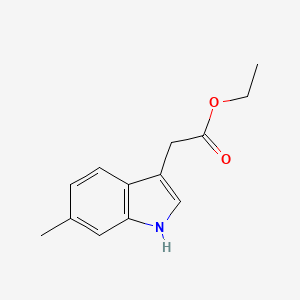![molecular formula C10H19N B12278672 (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structure and stereochemistry. This compound is notable for its rigid bicyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphor or its derivatives.
Reduction: The carbonyl group of the precursor is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide followed by nucleophilic substitution with an amine source.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. High-pressure hydrogenation and the use of specific catalysts can be employed to achieve efficient conversion rates.
化学反応の分析
Types of Reactions
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
科学的研究の応用
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, influencing biochemical pathways. The amine group can form hydrogen bonds and ionic interactions, modulating the activity of target proteins.
類似化合物との比較
Similar Compounds
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of an amine.
Uniqueness
The presence of the amine group in (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine distinguishes it from its analogs, providing unique reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific amine functionalities.
特性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC名 |
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10+/m1/s1 |
InChIキー |
MDFWXZBEVCOVIO-MRTMQBJTSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2N |
正規SMILES |
CC1(C2CCC1(C(C2)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)


![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)





![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)

![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)

